molecular formula C24H31N3O7S2 B2506681 6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-52-9

6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2506681
CAS RN: 449770-52-9
M. Wt: 537.65
InChI Key: FJVNZVRSNZJPTI-UHFFFAOYSA-N
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Description

The compound "6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" is a complex molecule that likely belongs to the class of thienopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple functional groups and heterocyclic components.

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves multi-step reactions starting from various precursors. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Similarly, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates are synthesized via cyclocondensation reactions . These methods may provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography is also used to determine the crystal and molecular structure, revealing features like intramolecular hydrogen bonding and the spatial arrangement of functional groups . These techniques would be essential in analyzing the molecular structure of the compound of interest.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo various chemical reactions depending on their functional groups. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds when treated with nucleophilic reagents . The presence of amino, cyano, and carboxylate groups in these molecules suggests that the compound may also participate in similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The substitution pattern on the thienopyridine core can also impact the compound's stability and reactivity. The supramolecular aggregation observed in some derivatives through C-H...O, C-H...F, and C-H...π interactions can give insights into the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • The development of synthetic routes for complex molecules often leads to advances in chemical synthesis methodologies. For instance, the expedient phosphine-catalyzed [4 + 2] annulation technique has been applied for the synthesis of highly functionalized tetrahydropyridines, demonstrating the potential for creating structurally related compounds with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

  • The synthesis and structural characterization of related compounds, such as "6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" and its derivatives, involve complex synthetic pathways and detailed analysis techniques, including FTIR, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the molecular structure and understanding the interactions within the crystal lattice, providing insights into the physicochemical properties of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O7S2/c1-5-7-13-26(3)36(31,32)17-10-8-16(9-11-17)21(28)25-22-20(23(29)33-4)18-12-14-27(15-19(18)35-22)24(30)34-6-2/h8-11H,5-7,12-15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVNZVRSNZJPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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